![molecular formula C10H15BO3 B3220194 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid CAS No. 1192107-39-3](/img/structure/B3220194.png)
4-(Methoxymethyl)-2,6-dimethylphenylboronic acid
Overview
Description
4-(Methoxymethyl)-2,6-dimethylphenylboronic acid is a boronic acid derivative that has been widely used in scientific research. It is commonly used as a building block in the synthesis of various organic compounds due to its unique reactivity with amines, alcohols, and other nucleophiles.
Mechanism of Action
Target of Action
The primary target of 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity . These properties can potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus, its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various chemical reactions and processes .
Advantages and Limitations for Lab Experiments
4-(Methoxymethyl)-2,6-dimethylphenylboronic acid has several advantages for lab experiments. It is a stable and readily available reagent that can be easily handled and stored. Additionally, it has a unique reactivity that allows for the synthesis of various organic compounds. However, it also has some limitations, such as its sensitivity to moisture and air, which can lead to the formation of unwanted byproducts.
Future Directions
There are several future directions for the use of 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid in scientific research. One of the most promising areas is the development of new synthetic methodologies that utilize boronic acid derivatives as building blocks. Additionally, it can be used in the development of new drugs for the treatment of various diseases, such as cancer and diabetes. Furthermore, it can be used in the development of new materials with unique properties, such as conductivity and optical activity.
Conclusion:
In conclusion, 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid is a versatile reagent that has been extensively used in scientific research. Its unique reactivity with amines, alcohols, and other nucleophiles has made it a valuable building block in the synthesis of various organic compounds. Additionally, its potential for the development of new drugs and materials makes it an exciting area of research for the future.
Scientific Research Applications
4-(Methoxymethyl)-2,6-dimethylphenylboronic acid has been extensively used in scientific research. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a reagent in the development of new synthetic methodologies.
properties
IUPAC Name |
[4-(methoxymethyl)-2,6-dimethylphenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7-4-9(6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMDYQPCRGUBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)COC)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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